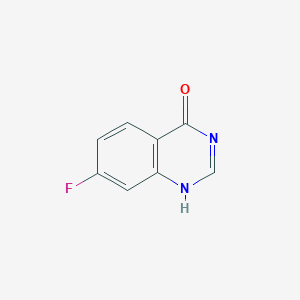

7-fluoro-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Fluoro-1H-quinazolin-4-one is a fluorinated derivative of quinazolinone, a heterocyclic compound known for its diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with formamide in the presence of a fluorinating agent. Microwave-assisted synthesis has also been employed to enhance reaction rates and yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process .

Análisis De Reacciones Químicas

Types of Reactions: 7-Fluoro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

Reduction: Formation of reduced quinazolinone analogs.

Substitution: Introduction of different substituents at various positions on the quinazolinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation, nitration, and sulfonation reactions are performed using appropriate halogenating, nitrating, and sulfonating agents.

Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, each with unique biological and chemical properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Properties

7-Fluoro-1H-quinazolin-4-one has been extensively studied for its anticancer potential. Various derivatives have demonstrated significant cytotoxicity against different cancer cell lines, including breast, cervical, and liver cancers. For instance, a study highlighted the synthesis of fluorinated quinazolinone-sulfonamide hybrids that exhibited strong anticancer activity with a favorable safety profile on non-cancerous cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 11 | Malaria | 0.012 | |

| Compound 19 | Breast Cancer | 1.372 | |

| Compound 25 | HCT-116 Cell Line | N/A |

1.2 Antiviral Activity

The compound has also been investigated as a non-covalent inhibitor of SARS-CoV-2 Mpro, the main protease of the virus responsible for COVID-19. Researchers identified that certain quinazolinone derivatives exhibit superior inhibitory activity compared to existing treatments, with one compound showing an IC50 value of 0.085 µM .

Enzyme Inhibition

This compound acts as an enzyme inhibitor by binding to active sites of various enzymes, disrupting their function. It has been studied for its potential to inhibit soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain .

Table 2: Enzyme Inhibition Studies

Biological Research

In biological research, this compound serves as a valuable tool for studying enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes allows researchers to explore therapeutic effects in various disease models.

Industrial Applications

Beyond medicinal uses, this compound is utilized in the development of new materials with specific properties, such as luminescent materials for bioimaging applications. Its unique chemical structure allows for modifications that enhance performance in industrial applications.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions using precursors like 2-aminobenzonitrile and formamide under controlled conditions. The compound can undergo various chemical transformations, including oxidation and substitution reactions, making it a versatile building block in organic synthesis.

Table 3: Common Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinazolinone derivatives |

| Reduction | Sodium borohydride | Reduced analogs |

| Substitution | Halogenating agents | Substituted quinazolinones |

Mecanismo De Acción

The mechanism of action of 7-fluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Quinazoline: A parent compound with a similar structure but lacking the fluorine atom.

Quinazolinone: A non-fluorinated analog with similar biological activities.

Fluoroquinolones: A class of antibiotics with a fluorinated quinolone structure.

Uniqueness: 7-Fluoro-1H-quinazolin-4-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Propiedades

IUPAC Name |

7-fluoro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCORZHJVTZIZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-57-3 |

Source

|

| Record name | 7-Fluoroquinazolin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.